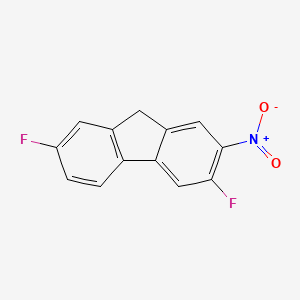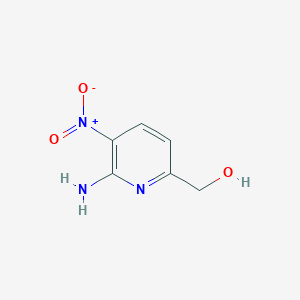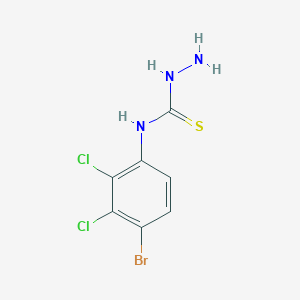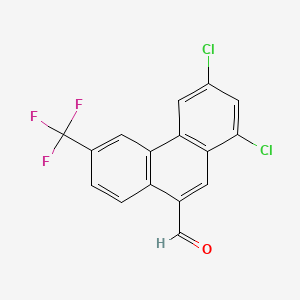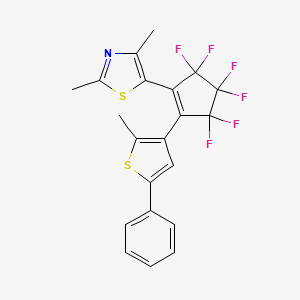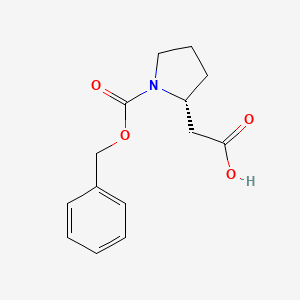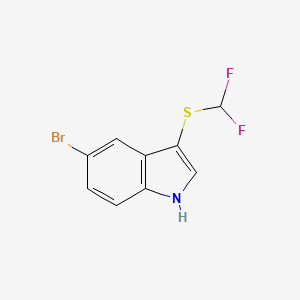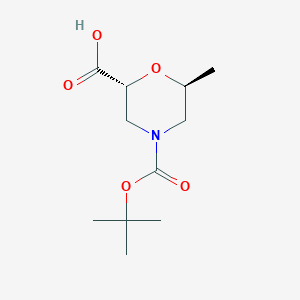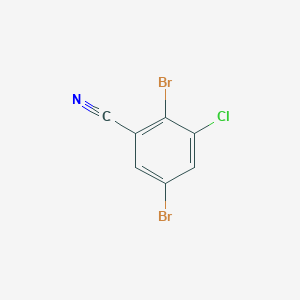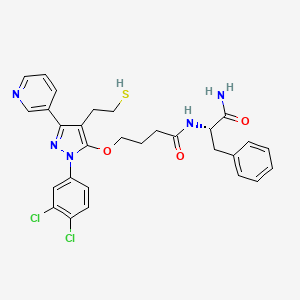
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including an amino group, a phenyl group, and a pyrazole ring, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide typically involves multi-step organic reactions
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing mercaptoethyl group.
Reduction: Reduction reactions could target the carbonyl group or the pyrazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions may occur at the phenyl or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the mercaptoethyl group could yield sulfoxides or sulfones.
科学的研究の応用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in hydrophobic interactions could be of particular interest.
Medicine
The compound may have potential therapeutic applications, particularly if it exhibits biological activity such as enzyme inhibition or receptor binding. Further research would be needed to explore its pharmacological properties.
Industry
In an industrial context, the compound could be used in the development of new materials or as a catalyst in chemical reactions. Its diverse functional groups make it a versatile candidate for various applications.
作用機序
The mechanism by which (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity and triggering downstream signaling pathways.
類似化合物との比較
Similar Compounds
- (S)-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
- ®-N-(1-Amino-1-oxo-3-phenylpropan-2-yl)-4-((1-(3,4-dichlorophenyl)-4-(2-mercaptoethyl)-3-(pyridin-3-yl)-1H-pyrazol-5-yl)oxy)butanamide
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of multiple functional groups, which may confer distinct chemical and biological properties compared to its analogs.
特性
分子式 |
C29H29Cl2N5O3S |
|---|---|
分子量 |
598.5 g/mol |
IUPAC名 |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-4-[2-(3,4-dichlorophenyl)-5-pyridin-3-yl-4-(2-sulfanylethyl)pyrazol-3-yl]oxybutanamide |
InChI |
InChI=1S/C29H29Cl2N5O3S/c30-23-11-10-21(17-24(23)31)36-29(22(12-15-40)27(35-36)20-8-4-13-33-18-20)39-14-5-9-26(37)34-25(28(32)38)16-19-6-2-1-3-7-19/h1-4,6-8,10-11,13,17-18,25,40H,5,9,12,14-16H2,(H2,32,38)(H,34,37)/t25-/m0/s1 |
InChIキー |
FCNYYOCIWGDRSS-VWLOTQADSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)CCCOC2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4)CCS |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)CCCOC2=C(C(=NN2C3=CC(=C(C=C3)Cl)Cl)C4=CN=CC=C4)CCS |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


